molecular formula C17H17ClN4O3 B283588 (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile

(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile

Cat. No. B283588
M. Wt: 360.8 g/mol
InChI Key: LZMGORVMUYBAEF-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHMFL-FLT3-259 and is a potent inhibitor of FLT3 (FMS-like tyrosine kinase 3).

Mechanism of Action

(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile inhibits FLT3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins and ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has also been shown to have anti-inflammatory and anti-oxidant properties. It has been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is its high potency and selectivity for FLT3. This makes it a valuable tool for studying the role of FLT3 in cancer and other diseases. However, the compound's low solubility in aqueous solutions can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile. One area of interest is the development of more potent and selective FLT3 inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's anti-inflammatory and anti-oxidant properties for the treatment of neurodegenerative diseases. Finally, there is also potential for the use of this compound in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been described in several research papers. The most common method involves the reaction of 3-chloro-2-methylbenzohydrazide with 3-hydroxypropionitrile in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-3-carbonitrile to yield the final product.

Scientific Research Applications

(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been extensively studied for its potential applications in cancer treatment. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and other hematological malignancies. Inhibition of FLT3 has been shown to be an effective approach for the treatment of these cancers.

properties

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C17H17ClN4O3/c1-10-12(9-19)16(24)22(7-4-8-23)17(25)15(10)21-20-14-6-3-5-13(18)11(14)2/h3,5-6,20,23H,4,7-8H2,1-2H3/b21-15-

InChI Key

LZMGORVMUYBAEF-QNGOZBTKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/N=C\2/C(=C(C(=O)N(C2=O)CCCO)C#N)C

SMILES

CC1=C(C=CC=C1Cl)NN=C2C(=C(C(=O)N(C2=O)CCCO)C#N)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NN=C2C(=C(C(=O)N(C2=O)CCCO)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.